![molecular formula C24H20ClNO4S B2437393 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one CAS No. 866725-98-6](/img/structure/B2437393.png)
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 4-chlorobenzyl group, an ethoxy group, and a phenylsulfonyl group, making it a unique and potentially valuable molecule for various applications.
準備方法
The synthesis of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, ethoxyquinoline, and phenylsulfonyl chloride.
Step 1: The 4-chlorobenzyl chloride is reacted with ethoxyquinoline in the presence of a base like potassium carbonate to form an intermediate.
Step 2: The intermediate is then treated with phenylsulfonyl chloride under basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted quinoline derivatives.
科学的研究の応用
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial and antifungal agent due to its quinoline core.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of quinoline derivatives against various cancer cell lines.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in cancer cells. The phenylsulfonyl group may enhance the compound’s ability to inhibit enzymes involved in cell proliferation. Additionally, the 4-chlorobenzyl group can increase the compound’s lipophilicity, improving its cellular uptake and bioavailability.
類似化合物との比較
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom, used in various chemical reactions.
Sulfonylquinolines: Compounds with sulfonyl groups attached to the quinoline core, known for their antimicrobial properties.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-2-30-19-12-13-22-21(14-19)24(27)23(31(28,29)20-6-4-3-5-7-20)16-26(22)15-17-8-10-18(25)11-9-17/h3-14,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIJSVUVJCIHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
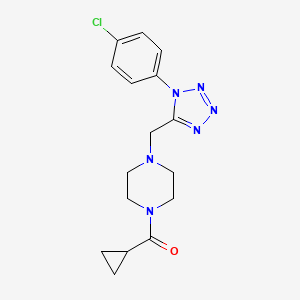
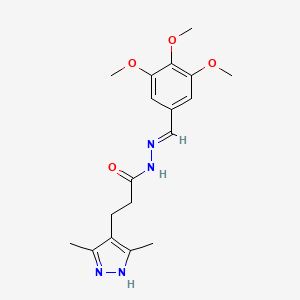
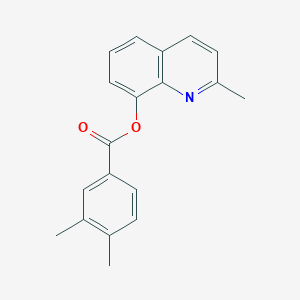
![[5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine](/img/structure/B2437316.png)

![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2437318.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2437320.png)
![N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2437321.png)
![3-(4-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonyl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2437323.png)
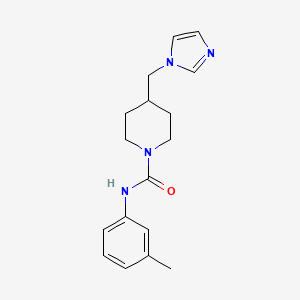
![1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B2437325.png)
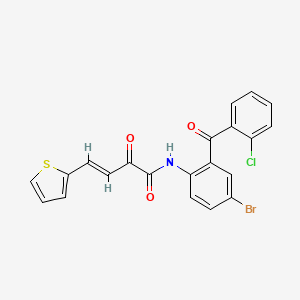
![6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2437330.png)
![1-{4-cyano-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2437332.png)
